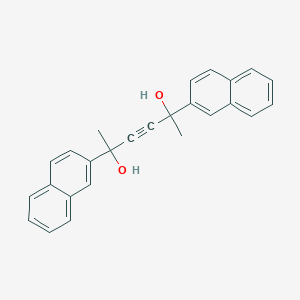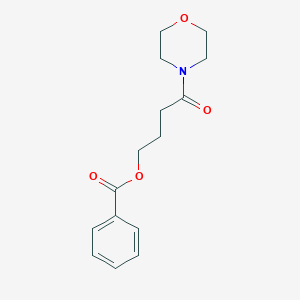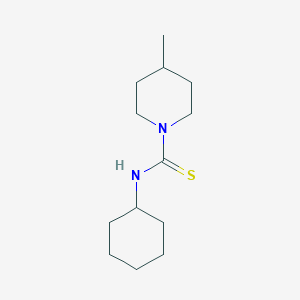
2,5-di-2-naphthyl-3-hexyne-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2,5-di-2-naphthyl-3-hexyne-2,5-diol" is a complex organic compound featuring a hexyne backbone with naphthyl groups and hydroxyl functionalities. This molecule's structure suggests a potential for unique chemical reactivity and physical properties, attributable to its aromatic naphthyl groups and the reactive alkyne and alcohol functional groups.
Synthesis Analysis
The synthesis of complex organic compounds like "this compound" often involves multi-step organic reactions, including the formation of carbon-carbon bonds, functional group interconversions, and the use of protective groups. A related compound, 5-(2-methoxy-1-naphthyl)- and 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene, was synthesized through benzannulated enediynes treatment with potassium tert-butoxide, demonstrating the complexity of synthesizing naphthyl-containing compounds (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of "this compound" would exhibit significant conjugation, given the presence of aromatic rings and a central alkyne, potentially affecting its electronic and optical properties. The study of similar compounds through X-ray crystallography and spectroscopic methods (NMR, IR, etc.) is crucial for understanding the molecular conformation and electronic structure, which in turn influences reactivity and properties (Mori et al., 1993).
Chemical Reactions and Properties
The presence of alkyne and hydroxyl groups in "this compound" suggests its participation in various chemical reactions, including catalytic hydrogenation, oxidation, and addition reactions. Compounds with similar functionalities have been shown to undergo transformations under specific conditions, which can be leveraged for further derivatization or functionalization of the molecule (Saitoh et al., 2006).
Physical Properties Analysis
The physical properties of "this compound," such as melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. The rigidity of the naphthyl groups, combined with the flexibility of the hexyne linkage, could affect its phase behavior and solubility in various solvents. Analyzing related compounds provides insights into the influence of molecular architecture on physical properties (Gawdzik et al., 2006).
Chemical Properties Analysis
The chemical properties of "this compound," including acidity/basicity, reactivity towards electrophiles and nucleophiles, and photophysical behavior, can be deduced from studies on similar molecules. The hydroxyl groups may engage in hydrogen bonding, affecting the compound's chemical behavior in solution and its interactions with other molecules (Foti et al., 2002).
Propriétés
IUPAC Name |
2,5-dinaphthalen-2-ylhex-3-yne-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c1-25(27,23-13-11-19-7-3-5-9-21(19)17-23)15-16-26(2,28)24-14-12-20-8-4-6-10-22(20)18-24/h3-14,17-18,27-28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFDWYURHEITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C)(C1=CC2=CC=CC=C2C=C1)O)(C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5607308.png)


![N,N-dimethyl-N'-{2-oxo-2-[(1S*,5R*)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-3-yl]ethyl}urea](/img/structure/B5607327.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5607336.png)
![1-methyl-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B5607337.png)
![2-(3-oxo-2-thiomorpholinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5607343.png)
![1-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-(5-methyl-2-furyl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5607351.png)
![1-(3,4-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5607357.png)

![5-(benzoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5607367.png)
![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607373.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5607376.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5607395.png)